6-Bromoindoline-2-carboxylic Acid: IDO1 Inhibitory Activity of Key Derivatives
While direct IC50 data for the parent acid is not available, a derivative incorporating the 6-bromoindoline-2-carboxylic acid scaffold has demonstrated potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). In vitro assays showed an IC50 of 13 nM for inhibition of mouse IDO1 transfected in P815 cells, and IC50 values of 14-16 nM for inhibition of IDO1 in human cancer cell lines (LXF-289 and A375). This activity places the 6-bromoindoline scaffold among a highly potent class of IDO1 inhibitors, with activity significantly exceeding that of the unsubstituted indoline-2-carboxylic acid scaffold .
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1); 14-16 nM (human IDO1 in cell-based assays) for a 6-bromoindoline-2-carboxylic acid derivative |
| Comparator Or Baseline | Unsubstituted indoline-2-carboxylic acid (baseline scaffold); Exact IC50 not reported but scaffold required 6-bromo substitution for nanomolar potency |
| Quantified Difference | Nanomolar potency achieved only with the 6-bromo substituted derivative; unsubstituted scaffold is significantly less active . |
| Conditions | Mouse IDO1 transfected in P815 cells; human LXF-289 and A375 cells stimulated with IFN-γ; L-Kynurenine levels measured by HPLC |
Why This Matters
The presence of the 6-bromoindoline-2-carboxylic acid moiety in a derivative leads to low nanomolar IDO1 inhibition, validating the scaffold's utility in designing next-generation immuno-oncology agents.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Activity Spreadsheet: Enzyme Inhibition Constant Data. IDO1 inhibition data for a 6-bromoindoline-2-carboxylic acid derivative. View Source
